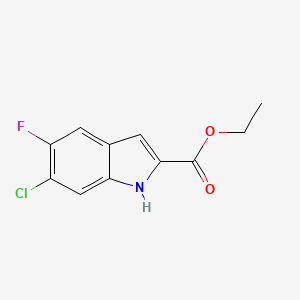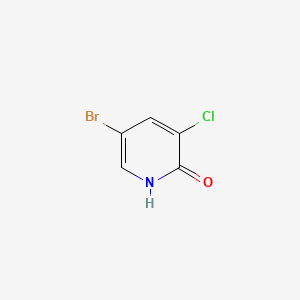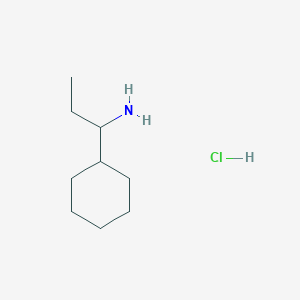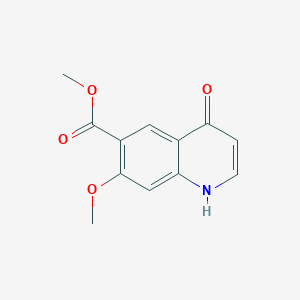
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
Übersicht
Beschreibung
“Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate” is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of quinoline, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of “Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate” can be achieved from 4-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-2-methoxy-benzoic acid methyl ester .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO4/c1-16-11-6-9-7 (10 (14)3-4-13-9)5-8 (11)12 (15)17-2/h3-6H,1-2H3, (H,13,14) . The molecular weight of the compound is 233.22 .Physical And Chemical Properties Analysis
The predicted boiling point of the compound is 421.0±45.0 °C, and its predicted density is 1.267±0.06 g/cm3 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Quantum Entanglement Dynamics
A study by Alireza, Jennifer, and Angela (2019) discussed the interaction between a moving nano molecule closely related to Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate and a two-mode field in two-photon transitions for diagnosing human cancer cells, tissues, and tumors. This research highlights the potential of quantum entanglement dynamics in medical diagnostics (Alireza, Jennifer, & Angela, 2019).
Antibacterial Drugs Development
Odagiri et al. (2013) designed and synthesized novel derivatives, including a compound closely related to Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, showing potent antibacterial activity against respiratory pathogens. This suggests a promising avenue for developing new treatments for respiratory tract infections (Odagiri et al., 2013).
Synthesis and Cytotoxic Evaluation
The synthesis and in vitro cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones, including compounds closely related to Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, were explored by Delgado, Ibacache, Theoduloz, and Valderrama (2012). These compounds showed moderate to high potency against various human cancer cell lines, indicating potential applications in cancer therapy (Delgado et al., 2012).
Synthesis of Isoquinolines
Shanker and Rao (1993) reported on the synthesis of isoquinolines from indanones, extending to the total synthesis of illudinine methyl ester. This research provides insights into novel synthesis pathways for creating compounds similar to Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, which could be beneficial for developing new pharmaceuticals (Shanker & Rao, 1993).
Antileukemic Activity
The study of bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines, pyrrolo[1,2-a]quinolines, pyrrolo[2,1-a]isobenzazepines, and pyrrolo[1,2-a]benzazepines by Anderson, Heider, Raju, and Yucht (1988) explored compounds with structures related to Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate for their antileukemic activity, showcasing potential therapeutic applications in leukemia treatment (Anderson et al., 1988).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11-6-9-7(10(14)3-4-13-9)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKSVPGCVLNVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195376 | |
| Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | |
CAS RN |
205448-65-3 | |
| Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205448-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

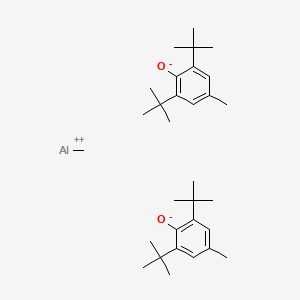
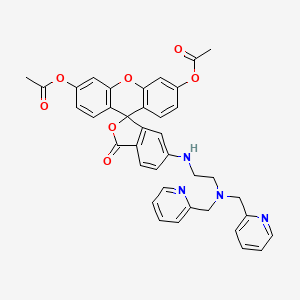

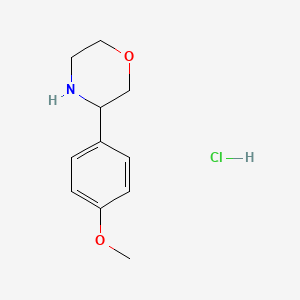
![(2Z)-2-[(4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B1632119.png)
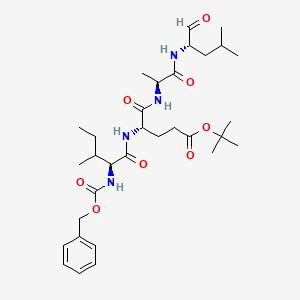
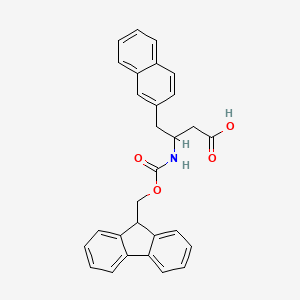
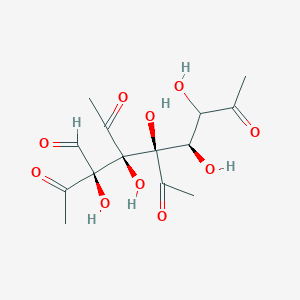
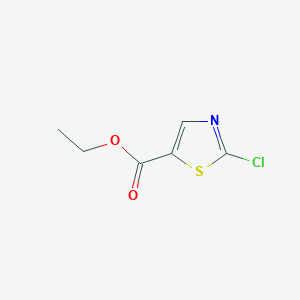
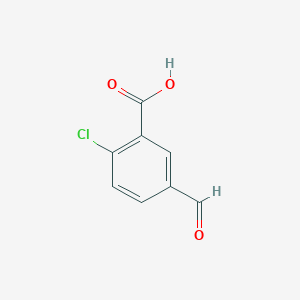
![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)
